NUCC-390
Overview
Description
NUCC-390 is a novel and selective small-molecule CXCR4 receptor agonist . It induces internalization of CXCR4 receptors and acts antagonistically to AMD3100 . NUCC-390 has been shown to promote nerve functional recovery following neurodegeneration in vivo .
Synthesis Analysis
A novel and convenient chemical synthesis of NUCC-390 has been designed and reported .Molecular Structure Analysis
The chemical formula of NUCC-390 is C23H33N5O . Its exact mass is 395.27 and its molecular weight is 395.551 .Chemical Reactions Analysis
NUCC-390 has been tested for its capability to induce the regeneration of motor axon terminals completely degenerated by the presynaptic neurotoxin α-Latrotoxin . It was found to strongly promote the functional recovery of the neuromuscular junction .Physical And Chemical Properties Analysis
The molecular weight of NUCC-390 is 395.54 and its formula is C23H33N5O . Further physical and chemical properties are not available from the search results.Scientific Research Applications
Neuroregeneration Activity
NUCC-390, a small molecule acting as a CXCR4 agonist, has demonstrated significant potential in neuroregeneration. It effectively promotes the functional recovery of damaged neuromuscular junctions. This is particularly relevant in the context of neurodegenerative conditions and injuries, where it can stimulate the regeneration of motor axon terminals that have degenerated. The action of NUCC-390 is dependent on its interaction with the CXCR4 receptor, highlighting its targeted mechanism of action in nerve recovery (Negro et al., 2019).
Application in Snake Envenomation
Remarkably, NUCC-390 has shown efficacy in accelerating recovery from neuroparalysis caused by snake envenomation. In studies involving the neuroparalytic envenoming by Papuan Taipan and Micrurus nigrocinctus snakes, NUCC-390 significantly hastened the recovery from paralysis. This suggests its potential use as an additional treatment in snakebite cases, particularly those that result in neuroparalytic syndromes (Stazi et al., 2020); (Stazi et al., 2022).
Safety And Hazards
Future Directions
NUCC-390 has been suggested as a strong candidate for human therapy to promote nerve recovery of function after different forms of neurodegeneration . It could also be considered for trials in humans to test its efficacy in accelerating the recovery from the peripheral neuroparalysis induced by Taipans .
properties
IUPAC Name |
piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEIKILOAGDRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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